molecular formula C9H9F3N4O B4564517 5-Propyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

5-Propyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B4564517
M. Wt: 246.19 g/mol
InChI Key: FUOOLINLLCGZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Propyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a chemical compound of significant interest in medicinal chemistry and preclinical research, belonging to the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold . The TP core structure is isoelectronic with purine, allowing it to function as a potential bio-isostere in drug design, particularly for targeting enzymes and receptors that recognize purine-based structures . This characteristic makes TP derivatives valuable tools for investigating new therapeutic agents. The specific substitution pattern on this compound—featuring a propyl group at the 5-position and a trifluoromethyl group at the 2-position—is strategically chosen to modulate the molecule's lipophilicity, metabolic stability, and overall binding affinity to biological targets. The 7-ol (hydroxyl) group can exhibit tautomeric properties, which may influence its hydrogen-bonding potential and interaction with target sites . Researchers can leverage this compound in various early-stage drug discovery programs. TP-based scaffolds have demonstrated promising biological activities in scientific literature, including antitumor effects against human cancer cell lines , positive modulation of the GABA_A receptor with anticonvulsant activity , and inhibition of phosphodiesterase 2 (PDE2) for potential applications in central nervous system disorders . The presence of multiple nitrogen atoms in the triazolopyrimidine ring also grants this class of compounds metal-chelating properties, which can be exploited in the design of diagnostic agents or catalysts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-propyl-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4O/c1-2-3-5-4-6(17)16-8(13-5)14-7(15-16)9(10,11)12/h4H,2-3H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOOLINLLCGZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves a transamidation process followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolopyrimidine derivatives. The use of microwave irradiation in industrial settings can enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution, particularly at the trifluoromethyl group or halogenated positions (if present). Key findings include:

Reaction Type Reagents/Conditions Products Source
C-H Amination Benzohydrazides, microwave irradiation1,2,4-Triazolo[1,5-a]pyrimidines with aryl/alkyl substituents
Halogenation POCl₃, DMF5,7-Dichloro intermediates (enabling further functionalization)
Nucleophilic Aromatic Substitution Amines, thiolsC7-aminated or thiolated derivatives (e.g., (S)-1,1,1-trifluoropropan-2-amine adducts)

For example, microwave-mediated reactions with benzohydrazides yield triazolopyrimidine derivatives through a catalyst-free pathway . Chlorination using POCl₃ produces intermediates for late-stage amination .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable structural diversification:

Coupling Type Reagents/Catalysts Products Source
Suzuki-Miyaura Arylboronic acids, Pd(PPh₃)₄Biaryl derivatives (e.g., 4-methoxyphenyl-coupled analogs)
Sonogashira Terminal alkynes, Pd/CuAlkynylated triazolopyrimidines (e.g., 4-ethylnylanisole derivatives)

These reactions typically require halogenated precursors (e.g., iodo or bromo substituents), which are accessible via directed ortho-metalation or halogenation .

Oxidation and Reduction

While direct data on oxidation/reduction of this compound is limited, analogous triazolopyrimidines exhibit the following:

Reaction Type Reagents Outcome Source
Oxidation H₂O₂, KMnO₄Hydroxyl group oxidation to ketone or carboxylic acid (position-dependent)
Reduction NaBH₄, LiAlH₄Reduction of nitro groups to amines or ketones to alcohols

The hydroxyl group at C7 is a potential oxidation site, while nitro or ketone intermediates (if present) are reducible .

Functional Group Interconversion

Late-stage modifications enhance pharmacological properties:

Modification Reagents Application Source
Sulfonation SO₃H, H₂SO₄Water-soluble sulfate salts for improved bioavailability
Etherification Alkyl halides, K₂CO₃Alkoxy derivatives (e.g., methoxy or ethoxy substituents)

For instance, sulfonation at the tetrazole moiety produces sulfate salts with enhanced solubility .

Mechanistic Insights

  • Microwave-Assisted Synthesis : Reactions under microwave conditions (120°C, toluene) achieve 83% yields for triazolopyrimidine formation, avoiding traditional catalysts .

  • Transamidation Pathway : Intermediate formation via enaminonitrile transamidation precedes cyclization, as shown in Scheme 3 of .

  • Steric Effects : The propyl group at C5 influences regioselectivity in substitution reactions, favoring C7 modifications .

Comparative Reactivity

Triazolopyrimidines with alternative substituents exhibit distinct reactivity:

Compound Key Reactivity Difference
5-Methyl-7-hydroxy-1,3,4-triazaindolizineReduced steric hindrance enables faster C7 amination
2-(Trifluoromethyl) triazolo[1,5-a]pyrimidineHigher electrophilicity at C2 due to trifluoromethyl group

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives as antiviral agents. For instance, a study focused on the design of compounds targeting the SARS-CoV-2 main protease (Mpro) demonstrated that triazolo-pyrimidines could inhibit viral replication effectively. Molecular docking studies indicated that these compounds bind strongly to the active site of Mpro, suggesting a promising pathway for developing antiviral drugs against COVID-19 .

Anticonvulsant Properties

Another area of application involves the anticonvulsant activity of substituted triazolo-pyrimidines. Research has shown that certain derivatives exhibit significant efficacy in animal models for seizures. For example, a specific compound from the triazolo-pyrimidine class demonstrated an ED50 value of 11.5 mg/kg in maximal electroshock tests, outperforming established anticonvulsants like carbamazepine .

Synthesis and Derivatives

The synthesis of 5-propyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through various chemical reactions involving 3-amino derivatives and other reagents. The compound's trifluoromethyl group enhances its lipophilicity and biological activity .

Synthetic Pathways

Reagent Reaction Type Outcome
3-Amino-5-trifluoromethyl-1,2,4-triazoleNucleophilic substitutionFormation of poly-substituted derivatives
Acrylonitrile derivativesCyclizationSynthesis of triazolo-pyrimidine derivatives

Case Study 1: Antiviral Screening

In a recent screening study, researchers evaluated various triazolo-pyrimidine derivatives against SARS-CoV-2. The results indicated that compounds with a trifluoromethyl group exhibited superior binding affinity to Mpro compared to their non-fluorinated counterparts. This highlights the importance of fluorination in enhancing antiviral activity .

Case Study 2: Anticonvulsant Efficacy

A series of triazolo-pyrimidine compounds were tested for anticonvulsant properties using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The most effective compound showed significant activity at lower doses compared to traditional anticonvulsants, indicating its potential as a new therapeutic agent for epilepsy .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituents (Positions) Key Structural Differences vs. Target Compound
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol -CH₃ (5), -OH (7) Methyl at position 5 instead of propyl; lacks -CF₃
5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol -CF₃ (5), -OH (7) -CF₃ at position 5 instead of propyl; lacks -CF₃ at 2
7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine -CHF₂ (7), -C₂H₅ (2) Difluoromethyl at 7 and ethyl at 2; lacks -OH and propyl
5-Methyl-2-methylthio[1,2,4]triazolo[1,5-a]pyrimidin-7-ol -CH₃ (5), -SMe (2), -OH (7) Methylthio at position 2 instead of -CF₃
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol -Ph (5), -OH (7) Aromatic phenyl at position 5 instead of aliphatic propyl

Key Observations :

  • Positional Effects : The trifluoromethyl group at position 2 in the target compound distinguishes it from analogs with -CF₃ at position 5 (e.g., 5-Trifluoromethyl... in ). This substitution may alter electronic distribution and steric interactions.
  • Alkyl vs.
  • Functional Group Diversity : The hydroxyl group at position 7 is a common feature in many analogs, but its biological activity is modulated by adjacent substituents (e.g., -CF₃ at position 2 vs. -SMe in ).

Physicochemical Properties

Comparative data for selected compounds:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR)
Target Compound Not reported Not reported Not available
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 150.14 287 δ 8.15 (s, 1H), 2.30 (s, 3H)
5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 202.9 (M - H⁺) 263 δ 8.40 (s, 1H), 8.04 (s, OH)
7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Not reported Not reported Hydrazinyl group enables diverse reactivity

Analysis :

  • Thermal Stability : The trifluoromethyl analog in has a lower melting point (263°C) than the methyl derivative (287°C), suggesting reduced crystallinity due to -CF₃ bulkiness.
  • Molecular Weight : The target compound’s propyl and -CF₃ groups likely increase its molecular weight compared to 5-methyl derivatives (e.g., 150.14 g/mol in ).

Implications for Target Compound :

  • The -CF₃ group at position 2 may improve metabolic stability and target binding, as seen in antitumor analogs .
  • The propyl group’s aliphatic chain could enhance pharmacokinetic properties compared to phenyl or methyl substituents.

Biological Activity

5-Propyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a synthetic compound that belongs to the class of triazolo-pyrimidines, which have gained attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following SMILES notation: CCCc1cc(O)n2c(n1)nc(n2)C(F)(F)F . The presence of the trifluoromethyl group and the hydroxyl group contributes to its unique chemical properties.

Antitumor Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit promising antitumor activity. For instance, a related compound in this class demonstrated significant inhibition of Skp2 (S-phase kinase-associated protein 2), leading to decreased cell proliferation and migration in cancer cell lines. This mechanism was attributed to the upregulation of tumor suppressor proteins p21 and p27 .

Antimicrobial Properties

Triazolo-pyrimidine derivatives have also been reported to possess antimicrobial activity. A study highlighted the effectiveness of certain pyrimidine compounds against various bacterial strains, showcasing their potential as antibacterial agents. The biological activity is often linked to their ability to inhibit key enzymes involved in bacterial metabolism .

Antioxidant and Anti-inflammatory Effects

The antioxidant properties of triazolo-pyrimidines have been explored in various research contexts. These compounds can scavenge free radicals and reduce oxidative stress, which is a contributing factor in many chronic diseases. Additionally, anti-inflammatory effects have been observed in several studies, indicating potential therapeutic applications in inflammatory conditions .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include cyclization processes and the introduction of functional groups. Recent advancements in microwave-assisted synthesis have enhanced yield and efficiency while reducing reaction times .

Synthesis MethodYieldConditions
Microwave-Assisted73%Toluene at 120°C
Conventional SynthesisVariableDMF/K₂CO₃ reflux

Case Studies

  • Antitumor Efficacy : A study involving xenograft models demonstrated that a triazolo-pyrimidine derivative significantly inhibited tumor growth without notable toxicity. This suggests a favorable therapeutic index for compounds in this class .
  • Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative treatments for bacterial infections .
  • Oxidative Stress Reduction : A recent investigation into the antioxidant capacity of triazolo-pyrimidines found that these compounds effectively reduced markers of oxidative stress in cellular models, supporting their use in managing oxidative damage-related diseases .

Q & A

Q. Key Considerations :

  • Purification via recrystallization (ethanol/water) is critical to isolate the product from byproducts (e.g., reports side products like 38 due to incomplete substitution) .
  • Catalytic additives (e.g., p-toluenesulfonic acid in benzene) improve cyclization efficiency .

Basic: How is the structure of this compound characterized?

Answer:

  • ¹H/¹³C NMR : Characteristic peaks include:
    • δ ~8.15 ppm (s, 1H) : Proton on the triazole ring.
    • δ ~5.82 ppm (s, 1H) : Hydroxyl proton (exchangeable in D₂O).
    • δ ~2.30–2.60 ppm : Propyl or trifluoromethyl-adjacent methyl/methylene groups .
  • X-ray Crystallography : Confirms planarity of the triazole ring and envelope conformation of the dihydropyrimidine ring. Dihedral angles (e.g., 83.94° between phenyl and triazolopyrimidine planes) validate stereoelectronic effects .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 202.9 for trifluoromethyl derivatives) confirm molecular weight .

Advanced: How do substituents (propyl, trifluoromethyl) influence physicochemical and biological properties?

Answer:

  • Trifluoromethyl Group :
    • Enhances metabolic stability and lipophilicity (logP increases by ~0.5 units), improving membrane permeability .
    • In energetic materials, trifluoromethyl raises the heat of formation (HOF) by ~50 kcal/mol, increasing detonation velocity (e.g., computational studies in ) .
  • Propyl Group :
    • Modulates solubility; longer alkyl chains (e.g., propyl vs methyl) reduce aqueous solubility but enhance binding to hydrophobic enzyme pockets (e.g., dihydroorotate dehydrogenase inhibition in ) .

Q. Methodological Insight :

  • Use DFT calculations (e.g., Gaussian 09) to predict HOF and detonation properties for energetic derivatives .
  • For biological activity, perform SAR by synthesizing analogs with varying alkyl/aryl groups and testing enzyme inhibition (e.g., PfDHODH assays in ) .

Advanced: How to address synthetic challenges like byproduct formation?

Answer:

  • Byproduct Mitigation :
    • Temperature Control : Lowering reaction temperature during cyclocondensation reduces decomposition (e.g., uses reflux in ethanol instead of 160°C) .
    • Protecting Groups : Temporarily protect the hydroxyl group (e.g., acetylation) to prevent undesired side reactions .
  • Chromatographic Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to separate byproducts (e.g., compound 38 in ) .

Advanced: What computational methods predict the compound’s stability and reactivity?

Answer:

  • HOF Calculations :
    • Employ isodesmic reactions with reference compounds (e.g., benzene for aromatic stabilization) to compute HOF. For trifluoromethyl derivatives, HOF ranges from +50 to +80 kcal/mol .
  • Molecular Dynamics (MD) :
    • Simulate binding to biological targets (e.g., microtubules in neurodegenerative studies) using AMBER or GROMACS. The trifluoromethyl group shows strong van der Waals interactions with hydrophobic pockets .
  • DFT for Reactivity :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites. The pyrimidine C7 position is often reactive toward alkylation .

Advanced: How to design analogs for specific biological activities?

Answer:

  • Anticancer Agents :
    • Replace the propyl group with aralkyl amines (e.g., pyridin-3-ylmethanamine) to enhance kinase inhibition (see for analog synthesis) .
  • Antimalarial Derivatives :
    • Introduce electron-withdrawing groups (e.g., Cl at C5) to improve Plasmodium falciparum DHODH inhibition (IC₅₀ < 100 nM) .
  • Neuroprotective Agents :
    • Modify the hydroxyl group to methoxy or acetoxy to enhance blood-brain barrier penetration (e.g., ’s trifluoromethyl-pyrazolo[1,5-a]pyrimidines) .

Q. Table 1: Key Analogs and Activities

Substituent (Position)Biological ActivityReference
-CF₃ (C2), -OCH₃ (C7)Microtubule stabilization (Neuroprotection)
-Cl (C5), -NH₂ (C7)Antimalarial (PfDHODH inhibition)
-Ph (C5), -N(CH₃)₂ (C7)Anticancer (Kinase inhibition)

Advanced: How to resolve contradictions in reported biological data?

Answer:

  • Assay Variability :
    • Standardize assays (e.g., fixed ATP concentration in enzyme inhibition studies) to compare IC₅₀ values across studies .
  • Solubility Effects :
    • Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent compound dissolution; trifluoromethyl derivatives may require >5% DMSO for solubility .
  • Metabolic Interference :
    • Test metabolites (e.g., hydroxylated derivatives) to rule out off-target effects (e.g., ’s neuropharmacological profiling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Propyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
5-Propyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.